molecular formula C20H19NO4S B4276581 propyl 2-{[(2-methyl-3-furyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate

propyl 2-{[(2-methyl-3-furyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate

Cat. No.: B4276581
M. Wt: 369.4 g/mol
InChI Key: AIDUEQCPJXLDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 2-[(2-methyl-3-furoyl)amino]-4-phenyl-3-thiophenecarboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-{[(2-methyl-3-furyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furoyl amine: This step involves the reaction of 2-methylfuran with an appropriate amine under acidic or basic conditions to form 2-methyl-3-furoylamine.

    Formation of the thiophene carboxylate: This step involves the reaction of thiophene-3-carboxylic acid with phenyl magnesium bromide (Grignard reagent) to form 4-phenyl-3-thiophenecarboxylic acid.

    Esterification: The final step involves the esterification of 4-phenyl-3-thiophenecarboxylic acid with propanol in the presence of a catalyst such as sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-[(2-methyl-3-furoyl)amino]-4-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nitrating agents, and other electrophiles or nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced derivatives of the ester and amine groups.

    Substitution: Substituted derivatives of the aromatic rings.

Scientific Research Applications

Propyl 2-[(2-methyl-3-furoyl)amino]-4-phenyl-3-thiophenecarboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structural features.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of propyl 2-{[(2-methyl-3-furyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 2-[(2-methyl-3-furoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate
  • Propyl 2-[(2-methyl-3-furoyl)amino]-4-(4-propylphenyl)-3-thiophenecarboxylate

Uniqueness

Propyl 2-[(2-methyl-3-furoyl)amino]-4-phenyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its furan and thiophene rings, along with the ester linkage, make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

propyl 2-[(2-methylfuran-3-carbonyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-3-10-25-20(23)17-16(14-7-5-4-6-8-14)12-26-19(17)21-18(22)15-9-11-24-13(15)2/h4-9,11-12H,3,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDUEQCPJXLDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=C(OC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
propyl 2-{[(2-methyl-3-furyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate
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propyl 2-{[(2-methyl-3-furyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate
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propyl 2-{[(2-methyl-3-furyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate
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propyl 2-{[(2-methyl-3-furyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate
Reactant of Route 5
propyl 2-{[(2-methyl-3-furyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate
Reactant of Route 6
propyl 2-{[(2-methyl-3-furyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate

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